molecular formula C6F5N3Se B14244742 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene CAS No. 385808-66-2

1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14244742
CAS No.: 385808-66-2
M. Wt: 288.05 g/mol
InChI Key: HIQPQQRLLYRXCK-UHFFFAOYSA-N
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Description

1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene is an organic compound with the molecular formula C6F5SeN3. This compound is characterized by the presence of an azido group (-N3) and a selanyl group (-Se) attached to a pentafluorobenzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with selenium and azide sources under controlled conditions. One common method includes the reaction of pentafluorobenzene with selenium tetrachloride (SeCl4) to form a selanyl intermediate, which is then treated with sodium azide (NaN3) to introduce the azido group . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4), oxidizing agents like hydrogen peroxide (H2O2), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s ability to form stable triazole linkages via cycloaddition reactions makes it useful in bioconjugation and labeling studies.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of novel therapeutic agents.

    Industry: Its unique chemical properties are exploited in the production of high-performance polymers and coatings

Mechanism of Action

The mechanism of action of 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene involves its ability to undergo various chemical transformations due to the presence of reactive azido and selanyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the selanyl group can be involved in redox reactions. These transformations are facilitated by the electron-withdrawing nature of the pentafluorobenzene ring, which stabilizes the intermediates and transition states during reactions .

Comparison with Similar Compounds

Properties

CAS No.

385808-66-2

Molecular Formula

C6F5N3Se

Molecular Weight

288.05 g/mol

IUPAC Name

1-azidoselanyl-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C6F5N3Se/c7-1-2(8)4(10)6(15-14-13-12)5(11)3(1)9

InChI Key

HIQPQQRLLYRXCK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Se]N=[N+]=[N-])F)F)F

Origin of Product

United States

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